5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole
Description
The exact mass of the compound this compound is 442.0484961 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F2N2OS/c1-12(2)11-28-20-25-10-18(13-3-8-16(21)17(22)9-13)26(20)14-4-6-15(7-5-14)27-19(23)24/h3-10,12,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFFLZNXWAUAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole, with the CAS number 1226438-69-2, is a member of the imidazole family known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2F2N2OS |
| Molecular Weight | 429.3 g/mol |
| CAS Number | 1226438-69-2 |
The biological activity of this compound can be attributed to its structural features, particularly the presence of two aryl groups and an imidazole ring. These components are critical for its interaction with biological targets. The electron-withdrawing groups enhance the compound's ability to engage in hydrogen bonding and π-stacking interactions, which are essential for binding to proteins and enzymes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, analogs of imidazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of imidazole derivatives demonstrated that compounds with dichlorophenyl substitutions exhibited enhanced antibacterial activity against MRSA strains. The specific compound under review is hypothesized to share similar mechanisms, potentially acting as an effective antibacterial agent .
- Antifungal Properties : Another study explored the antifungal activity of imidazole derivatives against Candida species. The results indicated that modifications in the aryl groups significantly influenced antifungal potency, suggesting that our compound may also possess useful antifungal properties .
Anticancer Potential
Emerging studies suggest that imidazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific compound's structure may allow it to target specific oncogenic pathways, although detailed studies are still required to confirm these effects.
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into their pharmacological potential:
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxicity of similar compounds against different cancer cell lines. Results showed promising IC50 values, indicating potential for development as anticancer agents .
- In Vivo Models : Animal models have been utilized to assess the therapeutic efficacy and safety profile of imidazole derivatives. These studies often report significant tumor regression and minimal toxicity at therapeutic doses .
Scientific Research Applications
Neurodegenerative Disease Research
One of the most significant applications of this compound is its potential as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of BACE1 can reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology. Studies have shown that compounds similar to this imidazole derivative exhibit selective inhibition of BACE1, suggesting a pathway for therapeutic intervention in Alzheimer's and related disorders .
Anticancer Activity
Research indicates that imidazole derivatives can exhibit anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation and survival. Preliminary studies have suggested that modifications in the imidazole ring can enhance its cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The presence of halogenated phenyl groups may enhance the compound's ability to disrupt bacterial membranes or inhibit key enzymatic pathways in pathogens. This opens avenues for developing new antimicrobial agents, particularly against resistant strains .
Case Studies and Research Findings
A review of recent literature reveals several case studies focusing on the applications of similar imidazole compounds:
- Alzheimer's Disease : A study published in Journal of Medicinal Chemistry demonstrated that a related imidazole compound effectively reduced amyloid-beta levels in mouse models, supporting its potential as a BACE inhibitor .
- Cancer Cell Lines : Research published in Cancer Letters showed that modifications to the imidazole ring led to increased apoptosis in breast cancer cell lines, indicating that this class of compounds could be further explored for anticancer therapies .
- Antimicrobial Efficacy : A comparative study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of various imidazole derivatives against multi-drug resistant bacteria, suggesting that compounds like the one discussed could serve as templates for new antibiotics .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Neurodegenerative Diseases | Journal of Medicinal Chemistry | Effective BACE inhibition reducing amyloid-beta levels |
| Cancer Research | Cancer Letters | Increased apoptosis in breast cancer cell lines |
| Antimicrobial Activity | Antimicrobial Agents and Chemotherapy | Efficacy against multi-drug resistant bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
